N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
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Overview
Description
N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide: is a complex organic compound that features a morpholine ring, a benzoxazole moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Attachment of the Propanamide Group: The benzoxazole intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the propanamide linkage.
Introduction of the Morpholine Ring: Finally, the morpholine ring is introduced by reacting the intermediate with 2-chloroethylmorpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the propanamide group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzoxazole moiety may play a role in binding to these targets, while the morpholine ring could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.
N-(2-piperidin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is unique due to the combination of its morpholine ring and benzoxazole moiety. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c20-15(17-6-8-18-9-11-22-12-10-18)5-7-19-13-3-1-2-4-14(13)23-16(19)21/h1-4H,5-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJYDCLMVPYVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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